molecular formula C6H9ClO B3056660 1-Chlorohex-5-en-2-one CAS No. 73193-08-5

1-Chlorohex-5-en-2-one

Cat. No.: B3056660
CAS No.: 73193-08-5
M. Wt: 132.59 g/mol
InChI Key: OINKKDHHJHKMSW-UHFFFAOYSA-N
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Description

1-Chlorohex-5-en-2-one is an organic compound with the molecular formula C₆H₉ClO. It belongs to the class of enones and is characterized by the presence of a chloro group and an enone functional group. This compound is a colorless to pale yellow liquid and is used in various fields, including medical, environmental, and industrial research .

Preparation Methods

1-Chlorohex-5-en-2-one can be synthesized through several methods:

Chemical Reactions Analysis

1-Chlorohex-5-en-2-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted enones.

Scientific Research Applications

1-Chlorohex-5-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chlorohex-5-en-2-one involves its interaction with nucleophiles due to the presence of the chloro group and the enone functional group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is known to interact with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

1-Chlorohex-5-en-2-one can be compared with other similar compounds:

This compound is unique due to its combination of the chloro group and the enone functional group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chlorohex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKKDHHJHKMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503247
Record name 1-Chlorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73193-08-5
Record name 1-Chlorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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